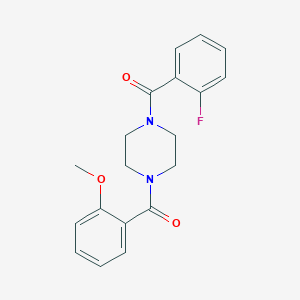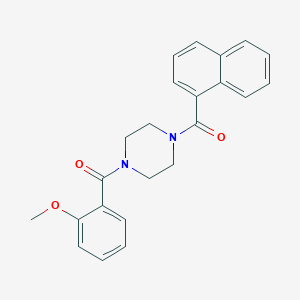![molecular formula C20H23BrN2O2 B247921 1-[4-(3-BROMOBENZYL)PIPERAZINO]-2-(3-METHYLPHENOXY)-1-ETHANONE](/img/structure/B247921.png)
1-[4-(3-BROMOBENZYL)PIPERAZINO]-2-(3-METHYLPHENOXY)-1-ETHANONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(3-BROMOBENZYL)PIPERAZINO]-2-(3-METHYLPHENOXY)-1-ETHANONE is a complex organic compound that features a piperazine ring substituted with a 3-bromobenzyl group and a 3-methylphenoxyacetyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-BROMOBENZYL)PIPERAZINO]-2-(3-METHYLPHENOXY)-1-ETHANONE typically involves multiple steps:
Preparation of 3-Bromobenzyl Chloride: This can be achieved by reacting 3-bromotoluene with chlorine gas in the presence of a catalyst such as iron(III) chloride.
Formation of 3-Methylphenoxyacetic Acid: This involves the reaction of 3-methylphenol with chloroacetic acid in the presence of a base like sodium hydroxide.
Acylation of Piperazine: The final step involves the acylation of piperazine with 3-methylphenoxyacetic acid chloride, followed by the alkylation with 3-bromobenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(3-BROMOBENZYL)PIPERAZINO]-2-(3-METHYLPHENOXY)-1-ETHANONE can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 3-bromobenzyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group in the 3-methylphenoxy moiety can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Formation
Eigenschaften
Molekularformel |
C20H23BrN2O2 |
|---|---|
Molekulargewicht |
403.3 g/mol |
IUPAC-Name |
1-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone |
InChI |
InChI=1S/C20H23BrN2O2/c1-16-4-2-7-19(12-16)25-15-20(24)23-10-8-22(9-11-23)14-17-5-3-6-18(21)13-17/h2-7,12-13H,8-11,14-15H2,1H3 |
InChI-Schlüssel |
FJBRFBSGNCFPQY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC(=CC=C3)Br |
Kanonische SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-(3-METHYLPHENOXY)ETHAN-1-ONE](/img/structure/B247843.png)


![1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B247848.png)
![1-(1-Naphthoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247850.png)
![1-[(4-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B247851.png)
![1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247853.png)
![1-(2,6-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247854.png)
![2-(3-Methylphenoxy)-1-[4-(pyridine-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B247857.png)
![1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine](/img/structure/B247858.png)
![1-[(4-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247860.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B247866.png)
